molecular formula C45H72O11 B1677267 Oligomycin A CAS No. 579-13-5

Oligomycin A

Cat. No. B1677267
CAS RN: 579-13-5
M. Wt: 791.1 g/mol
InChI Key: STEWZSZUSBALCS-HQBODTQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oligomycin A is a macrolide antibiotic initially produced by several species of Streptomyces . It inhibits mitochondrial F1F0 ATP synthase, binding the F0 subunit, inhibiting ATP synthesis . It is used in oxidative phosphorylation research to prevent state 3 (phosphorylating) respiration .


Synthesis Analysis

The structure of Oligomycin A was confirmed by spectroscopic and chemical evaluations . Some crystallographic data cast doubt on the originally adopted structure of the side 2-hydroxypropyl moiety of this antibiotic . It was suggested that the side chain of the oligomycin is enol-related (2-hydroxy-1-propenyl) .


Molecular Structure Analysis

The molecular formula of Oligomycin A is C45H74O11 . The structure of Oligomycin A has been evaluated by NMR–electrospray ionization (ESI) mass spectrometry and by investigation and comparison of its chemical degradation products with those derived from oligomycin B .


Chemical Reactions Analysis

Oligomycin A interacts with hydroxylamine yielding six-membered nitrone annelated with the antibiotic at the positions 3,4,5,6,7 . The reaction with 1-iodide in pyridine led to pyrazolo[1,5-a]pyridine conjugated with the antibiotic at the positions 2 and 3 (product of addition to the C2–C3 double bond followed by spontaneous oxidation) .


Physical And Chemical Properties Analysis

Oligomycin A has a molar mass of 791.062 g/mol . Its density is 1.1±0.1 g/cm3, boiling point is 886.3±65.0 °C at 760 mmHg, and vapour pressure is 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Antifungal and Anti-Pathogenic Agent

  • Suppression of Wheat Blast Disease : Oligomycin A exhibits biological activities against microorganisms like fungi. It was found effective in inhibiting the growth of the wheat blast fungus, Magnaporthe oryzae Triticum (MoT), crucial in preventing wheat blast disease in crops (Chakraborty et al., 2020).

Cancer Research

  • Antitumor Applications : Oligomycin A's derivatives showed increased activity against certain cancer cell lines, including breast cancer and lung carcinoma, suggesting its potential as a basis for developing new antitumor agents (Omelchuk et al., 2021).
  • Selective Toxicity to Tumor Cells : Intriguingly, oligomycin has been observed to have opposite effects at low concentrations on normal and tumor cells, indicating its role in apoptosis and potential in cancer therapy (Korystov et al., 2003).

Biochemical Research

  • Inhibition of Mitochondrial ATP Synthase : Oligomycin A is known for inhibiting mitochondrial ATP synthase, impacting ATP synthesis and energy formation in cells, particularly in organs with high energy demands like the heart (Chui et al., 2011).
  • Mitochondrial Permeability Transition : It has been found to strengthen the effect of cyclosporin A on mitochondrial permeability transition, indicating its role in biochemical pathways related to cellular energy and survival (Chávez et al., 2005).

Neurological Research

  • Modeling Brain Ischemia : Oligomycin A has been used to simulate "chemical hypoxia" in neuronal cell lines, providing insights into ischemic brain injury and related phenomena, valuable for drug-screening and understanding neuropathopathies (Zarros et al., 2015).

Drug Development

  • Targeted Drug Delivery System : Its encapsulationin nanoparticles for targeted drug delivery systems has been explored. For instance, oligomycin-loaded folate-conjugated chitosan nanoparticles have been developed for targeted leukemia therapy, addressing challenges like non-specific targeting and hydrophobicity (Zu et al., 2011).

Antibiotic and Biotechnology

  • Enhancement of Avermectin Production : The inactivation of certain genes involved in oligomycin biosynthesis has been found to enhance the production of avermectin, another important antibiotic, in Streptomyces avermitilis (Yu et al., 2012).
  • Biosynthesis Studies : Oligomycin's biosynthesis pathway provides insights for biotechnological applications, particularly in the field of antibiotic production (Wei et al., 2006).

Environmental and Sensor Technologies

  • Use in Explosive Sensors : Modified electrodes with oligomycin-inhibited mitochondria have been employed for the electrochemical sensing of nitroaromatics, demonstrating its utility in the development of self-powered explosive sensors (Germain et al., 2008).

Fundamental Research on Cellular Processes

  • Study of Cellular Responses : Oligomycin A's impact on mitochondrial processes and cellular responses, such as inducing proton uncoupling, provides essential insights into cell biology and mitochondrial function (Hearne et al., 2020).

Safety And Hazards

Oligomycin A should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Oligomycin A has been used in research to monitor dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells . This suggests potential future directions in cancer research and pharmacological studies .

properties

IUPAC Name

(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNULEGDCPYONBU-WMBHJXFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)CC[C@H]([C@H](O3)C[C@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S,5E,5'R,6'R,7E,10S,11R,12S,14R,15S,16S,18R,19S,20R,21E,25S,26R,27S,29S)-4-ethyl-11,12,15,19-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',10,12,14,16,18,20,26,29-nonamethyl-spiro[24,28-dioxabicyclo[23.3.1]nonacosa-5,7,21-triene-27,2'-tetrahydropyran]-13,17,23-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oligomycin A
Reactant of Route 2
Oligomycin A
Reactant of Route 3
Oligomycin A
Reactant of Route 4
Oligomycin A
Reactant of Route 5
Oligomycin A
Reactant of Route 6
Oligomycin A

Citations

For This Compound
7,140
Citations
LN Lysenkova, OY Saveljev, NE Grammatikova… - The Journal of …, 2017 - nature.com
… weaker in comparison with oligomycin A against Streptomyces fradiae … oligomycin A; that correlated with its activity against S. fradiae ATCC 19609 that is supersensitive to oligomycin A. …
Number of citations: 18 www.nature.com
LN Lysenkova, KF Turchin, AM Korolev… - Bioorganic & medicinal …, 2013 - Elsevier
… )oligomycin A derivatives substituted at N4 of the triazole cycle. The mesylated oligomycin A … however, 33-azido-33-deoxy-oligomycin A and the derivatives containing 4-phenyltriazole, 4…
Number of citations: 34 www.sciencedirect.com
H LAATSCH, M KELLNER, G WOLF… - The Journal of …, 1993 - jstage.jst.go.jp
… oligomycin A*~4) (1). TheNMRdata of the second fraction are very similar to those of oligomycin A… behaviour has led us to the assumption that A171-1 is a homologue of oligomycin A(1). …
Number of citations: 28 www.jstage.jst.go.jp
X Lin, Y Wen, M Li, Z Chen, J Guo, Y Song… - Applied microbiology and …, 2009 - Springer
… However, little is known about the effect of oligomycin A … , oligomycin A was found to inhibit proliferation of these cell lines much more strongly than 5-FU. Inhibition rates of oligomycin A …
Number of citations: 33 link.springer.com
JD Serrill, M Tan, S Fotso, J Sikorska… - Biochemical …, 2015 - Elsevier
… However, the biological profile of oligomycin A did not faithfully predict all cellular responses to apoptolidins A and C, suggesting that the apoptolidins and oligomycin A differ in the way …
Number of citations: 22 www.sciencedirect.com
JH CHO, M Balasubramanyam… - Biochemical …, 1997 - portlandpress.com
… Jurkat cells were pretreated with 100 nM Tg in HBS containing 0.3 mM EGTA and added to cuvettes containing HBS and the indicated concentrations of oligomycin A, B or C. CaCl2 (1 …
Number of citations: 37 portlandpress.com
LN Lysenkova, KF Turchin, VN Danilenko… - The Journal of …, 2010 - nature.com
… of oligomycin A. With the aim of exploring the reactivity of functional groups of oligomycin A … of more selective antitumor or anti-infective oligomycin A derivatives, we first studied the …
Number of citations: 27 www.nature.com
L He, JH Jang, HG Choi, SM Lee… - Molecular …, 2013 - Wiley Online Library
… In this study, we aimed at exploring the combination therapy of TRAIL and oligomycin A (OMA) (Figure 1A) in human cancer cells, and investigating the mechanism and potential effect …
Number of citations: 20 onlinelibrary.wiley.com
W Hao, CPB Chang, CC Tsao, J Xu - Journal of Biological Chemistry, 2010 - ASBMB
… Oligomycin A (≥95% by high pressure liquid chromatography), 2-deoxy-glucose, and 5-aminoimidazole-4-carboxamide ribonucleoside were from Sigma. Compound C was from …
Number of citations: 145 www.jbc.org
G Manfredi, N Gupta, ME Vazquez-Memije… - Journal of Biological …, 1999 - ASBMB
AT → G mutation at position 8993 in human mitochondrial DNA is associated with the syndrome neuropathy, ataxia, and retinitis pigmentosa and with a maternally inherited form of …
Number of citations: 113 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.